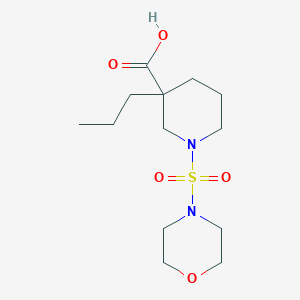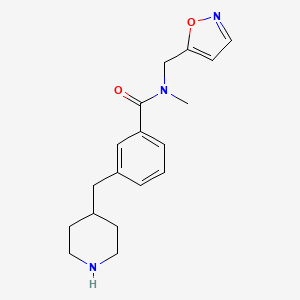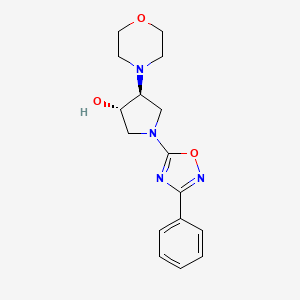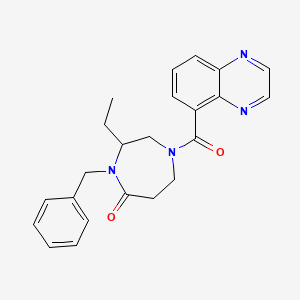
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. MPPC is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用机制
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channels (ASICs). This compound binds to the ion channels and alters their activity, leading to changes in cellular physiology. This compound has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to have analgesic effects by modulating the activity of TRPV1 and ASICs, which are involved in pain perception. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in experiments. However, there are limitations to using this compound in lab experiments. Its effects on ion channels can vary depending on the experimental conditions, making it difficult to replicate results. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several directions for future research on 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential in treating cancer. This compound has been shown to induce apoptosis in cancer cells and may be useful in developing new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels.
合成方法
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 1-(4-chlorobutyl)piperidine with morpholine and sodium sulfite to form the intermediate compound, 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine. The intermediate compound is then treated with sodium hydroxide to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学研究应用
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used as a tool in studying the role of ion channels in cellular physiology.
属性
IUPAC Name |
1-morpholin-4-ylsulfonyl-3-propylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-2-4-13(12(16)17)5-3-6-15(11-13)21(18,19)14-7-9-20-10-8-14/h2-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOQWFLWNYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)
![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)
![3-(allylthio)-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433846.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)
